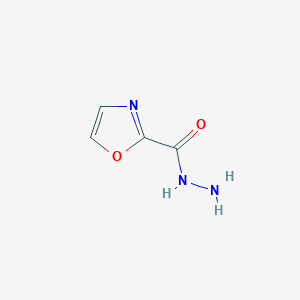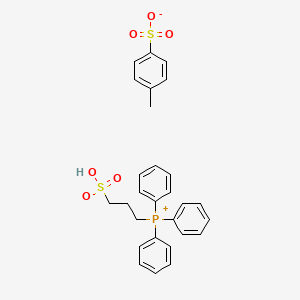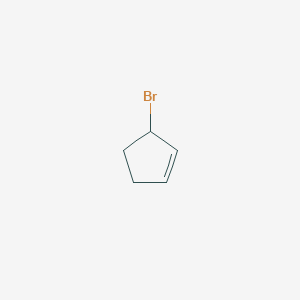
3-Bromocyclopentene
Overview
Description
3-Bromocyclopentene is an organic compound with the molecular formula C5H7Br It is a brominated derivative of cyclopentene, characterized by the presence of a bromine atom attached to the third carbon of the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromocyclopentene can be synthesized through several methods. One common approach involves the allylic bromination of cyclopentene using N-bromosuccinimide (NBS) in the presence of light. The reaction proceeds as follows:
Cyclopentene + NBS + Light: Cyclopentene is treated with NBS in the presence of light, leading to the formation of this compound through an allylic bromination mechanism.
Industrial Production Methods
Industrial production of this compound typically involves the same allylic bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques helps in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromocyclopentene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopentanol.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclopentadiene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) are commonly used for substitution reactions.
Electrophilic Addition: Halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are used for addition reactions.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) are used for elimination reactions.
Major Products Formed
Cyclopentanol: Formed through nucleophilic substitution.
Dibromocyclopentane: Formed through electrophilic addition of bromine.
Cyclopentadiene: Formed through elimination reactions.
Scientific Research Applications
3-Bromocyclopentene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 3-bromocyclopentene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. For example, in allylic bromination, the reaction proceeds through a radical mechanism where the bromine atom is introduced at the allylic position .
Comparison with Similar Compounds
Similar Compounds
Bromocyclopentane: A brominated derivative of cyclopentane, differing from 3-bromocyclopentene by the absence of a double bond.
Cyclopentene: The parent compound of this compound, lacking the bromine atom.
Dibromocyclopentane: A compound with two bromine atoms attached to the cyclopentane ring.
Uniqueness
This compound is unique due to its combination of a bromine atom and a double bond, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Properties
IUPAC Name |
3-bromocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWYECAAVJTKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457856 | |
| Record name | 3-bromocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36291-48-2 | |
| Record name | 3-bromocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)
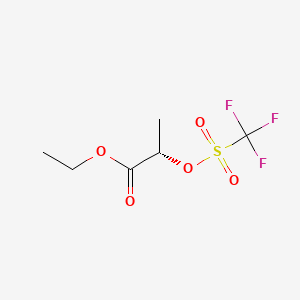
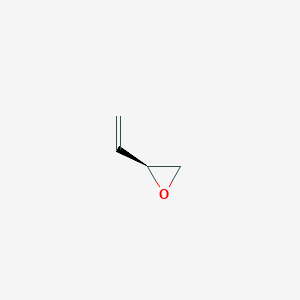

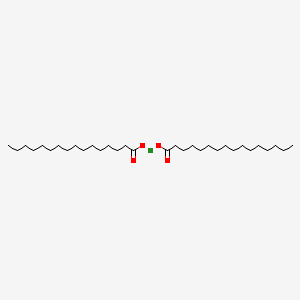
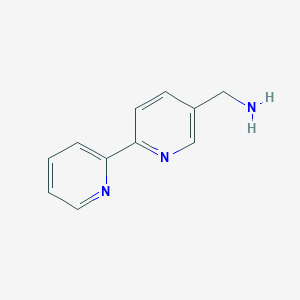
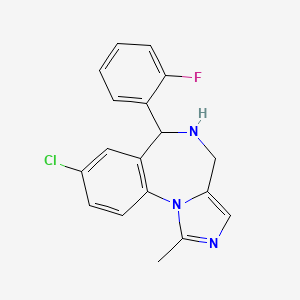
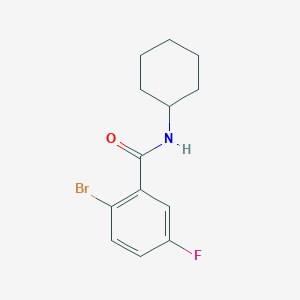
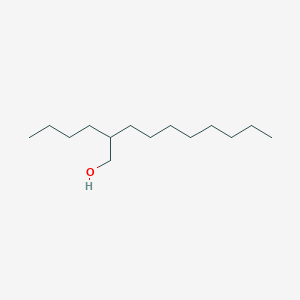
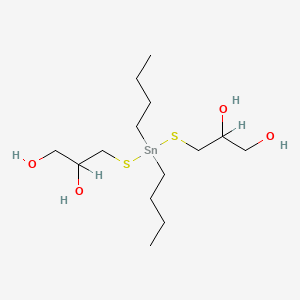

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)
